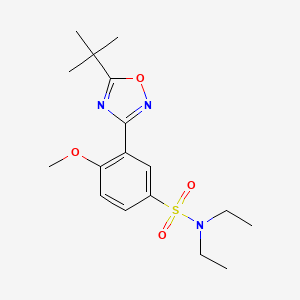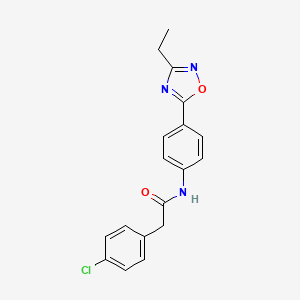
2-(4-chlorophenyl)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide is a chemical compound that belongs to the class of acetamide derivatives. It is commonly known as CEP-33779 and has been extensively studied for its potential therapeutic applications.
作用机制
CEP-33779 inhibits the activity of the transcription factor NF-κB by preventing its translocation from the cytoplasm to the nucleus. NF-κB is activated by various stimuli such as cytokines, stress, and pathogens, and plays a crucial role in regulating the expression of genes involved in inflammation and immune response. Inhibition of NF-κB activity by CEP-33779 leads to a decrease in the expression of pro-inflammatory cytokines and chemokines, which in turn reduces inflammation and immune response.
Biochemical and physiological effects:
CEP-33779 has been shown to have anti-inflammatory and immunosuppressive effects in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages and monocytes. It has also been shown to reduce the infiltration of immune cells into inflamed tissues in animal models of inflammation.
实验室实验的优点和局限性
CEP-33779 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It has high potency and selectivity for NF-κB inhibition, which makes it an ideal tool for studying the role of NF-κB in various diseases. However, CEP-33779 has some limitations as well. It has low solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which limits its effectiveness in long-term studies.
未来方向
There are several future directions for research on CEP-33779. One area of interest is the development of more potent and selective NF-κB inhibitors based on the structure of CEP-33779. Another area of interest is the investigation of the role of NF-κB in various diseases such as cancer, inflammation, and autoimmune disorders. Additionally, the potential therapeutic applications of CEP-33779 in other diseases such as neurodegenerative disorders and cardiovascular diseases need to be explored. Finally, the development of more effective formulations and delivery systems for CEP-33779 is also an area of interest for future research.
Conclusion:
In conclusion, CEP-33779 is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It inhibits the activity of the transcription factor NF-κB, which plays a crucial role in regulating the expression of genes involved in inflammation and immune response. CEP-33779 has several advantages for lab experiments, but also has some limitations that need to be addressed. There are several future directions for research on CEP-33779, which could lead to the development of new treatments for various diseases.
合成方法
The synthesis of CEP-33779 involves the reaction between 2-(4-chlorophenyl)acetic acid and 4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of dichloromethane. The resulting product is then purified by column chromatography to obtain pure CEP-33779.
科学研究应用
CEP-33779 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of the transcription factor NF-κB, which plays a crucial role in regulating the expression of genes involved in inflammation and immune response.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-2-16-21-18(24-22-16)13-5-9-15(10-6-13)20-17(23)11-12-3-7-14(19)8-4-12/h3-10H,2,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZUICQTHXYMQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

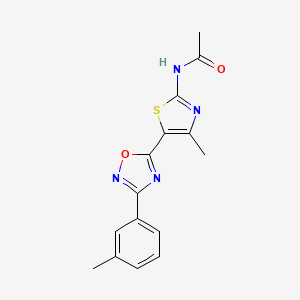

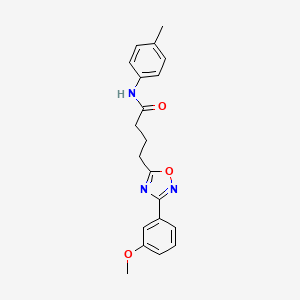

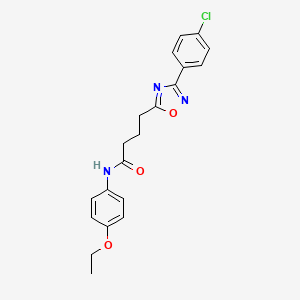
![3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719163.png)
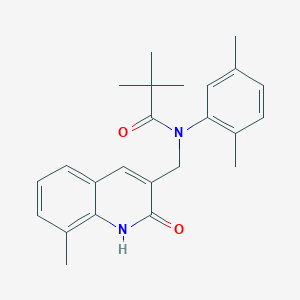

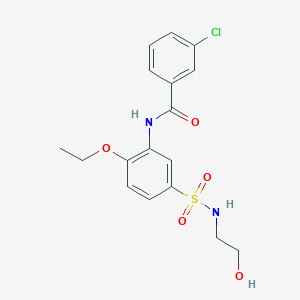
![2-[Methylsulfonyl(2-phenylethyl)amino]acetamide](/img/structure/B7719191.png)

